molecular formula C15H13N B011359 4-Benzylphenylacetonitrile CAS No. 101096-72-4

4-Benzylphenylacetonitrile

Cat. No.: B011359
CAS No.: 101096-72-4
M. Wt: 207.27 g/mol
InChI Key: RNZDBGKQDKFAPR-UHFFFAOYSA-N
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Description

4-Benzylphenylacetonitrile is a useful research compound. Its molecular formula is C15H13N and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

  • Chemotherapeutic Potential : Derivatives of benzylphenylacetonitrile, such as 3-Amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile, have shown potent cytotoxic activity against colorectal cancer cell lines, indicating potential as chemotherapeutic agents. The compounds induced apoptosis and cell cycle arrest, with significant modulation of pro- and anti-apoptotic genes (Ahagh et al., 2019).

  • Electrochromic Materials : A monomer synthesized from reactions involving benzylphenylacetonitrile derivatives has been electrochemically polymerized to develop homopolymers and copolymers with multichromic properties. These materials exhibit color changes under different electric potentials, useful in electrochromic devices (Yildiz et al., 2008).

Green Chemistry and Catalyst Development

  • Microwave-Assisted Synthesis : Research on microwave-assisted synthesis of Schiff base congeners of pyrimidine nuclei, starting from compounds including benzylphenylacetonitrile, emphasizes the efficiency and eco-friendliness of this method. It presents a reduction in reaction times and solvent use (Karati et al., 2022).

  • Surface Modification : The grafting of nitrophenyl groups on carbon or metallic surfaces without electrochemical induction, using compounds such as benzylphenylacetonitrile, has been explored for surface modification applications. This process results in the formation of multilayer coatings without the need for external electrochemical input (Adenier et al., 2005).

Photoinitiation and Polymerization

  • Photopolymerization Initiators : Amino-m-terphenyl derivatives, related to benzylphenylacetonitrile chemistry, have been investigated as photosensitizers for iodonium salt in photopolymerization processes. These compounds enable polymerization under UV-A and visible light, offering a versatile approach for initiating different types of polymerization reactions (Hola et al., 2020).

Properties

IUPAC Name

2-(4-benzylphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c16-11-10-13-6-8-15(9-7-13)12-14-4-2-1-3-5-14/h1-9H,10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZDBGKQDKFAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344514
Record name 4-Benzylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101096-72-4
Record name 4-Benzylphenylacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 101096-72-4
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The crude bromomethylbenzene intermediate (19.6 g, 75 mmole) was treated with NaCN as in Example 2 and, after chromatography over silica gel (10 to 100% EtOAc in hexane), 5.2 g (33%) of 4-benzyl-l-cyanomethylbenzene and 1.43 g (9.2%) of 3-benzyl-1-cyanomethylbenzene were obtained, both as oils.
Quantity
19.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-benzylbenzyl chloride (198.34 g) in dimethylchloride (DMF) (50 ml) was added in turn sodium hydrogen carbonate (76.88 g) and sodium cyanide (56.07 g). In that case, the solution was cooled as occasion demands, since heat is slightly generated. After stirring at room temperature for 17 hours, DMF (100 ml) was further added. After stirring at room temperature for 67 hours, ethyl acetate (300 ml) was added, and the precipitate was filtered, washed with ethyl acetate (300 ml). The filtrate and the washings were combined, washed with saturated aqueouse sodium chloride solution (20 ml×4), dried over anhydrous sodium sulfate, concentrated under reduced pressure to give the title compound (189.69 g).
Quantity
198.34 g
Type
reactant
Reaction Step One
Quantity
76.88 g
Type
reactant
Reaction Step One
Quantity
56.07 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethylchloride
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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